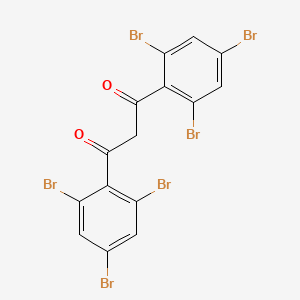
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is a chemical compound known for its unique structure and properties It consists of a propane-1,3-dione backbone with two 2,4,6-tribromophenyl groups attached at the 1 and 3 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione typically involves the reaction of 2,4,6-tribromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.
化学反応の分析
Types of Reactions
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its brominated phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules.
類似化合物との比較
Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with methoxy groups instead of bromine atoms.
1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione: Similar structure but with chlorine atoms instead of bromine atoms.
1,3-Bis(2,4,6-trichlorophenyl)propane-1,3-dione: Similar structure but with trichlorophenyl groups.
Uniqueness
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is unique due to its high bromine content, which imparts specific chemical and physical properties
特性
CAS番号 |
111114-27-3 |
|---|---|
分子式 |
C15H6Br6O2 |
分子量 |
697.6 g/mol |
IUPAC名 |
1,3-bis(2,4,6-tribromophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H6Br6O2/c16-6-1-8(18)14(9(19)2-6)12(22)5-13(23)15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 |
InChIキー |
NGMNNVZCRASLKG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)C(=O)CC(=O)C2=C(C=C(C=C2Br)Br)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
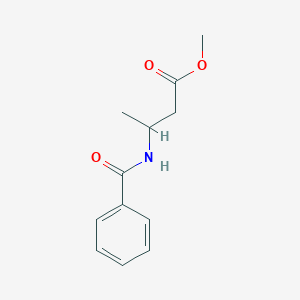
![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

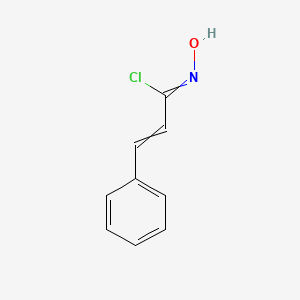
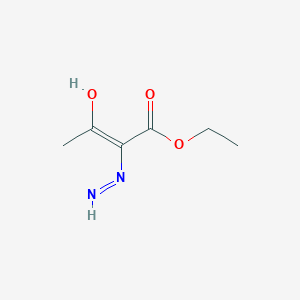
![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)
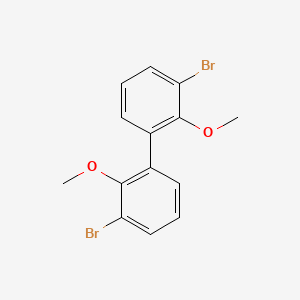
![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
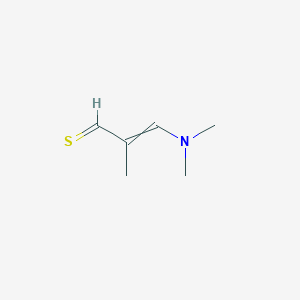
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
